CID 101820671
Description
CID 101820671 is a chemical compound identified in the vacuum-distilled fractions of Citrus essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1B, 1C) . The compound’s presence in specific distillation fractions (Figure 1D) implies distinct physicochemical properties, such as volatility and polarity, which may influence its applications in pharmacology or industrial chemistry .
Properties
CAS No. |
19021-93-3 |
|---|---|
Molecular Formula |
Ge2H5I |
Molecular Weight |
277.204 |
IUPAC Name |
iodo-$l^{3} |
InChI |
InChI=1S/GeH2I.GeH3/c1-2;/h1H2;1H3 |
InChI Key |
HFHSJJLGKZLXPG-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH2]I |
Synonyms |
Iododigermane |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 101820671 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
CID 101820671 has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules for various applications.
Biology: The compound may be used in studies involving cellular processes, enzyme interactions, and metabolic pathways.
Industry: This compound can be used in the production of materials, chemicals, and other products, leveraging its unique chemical properties for specific industrial processes .
Mechanism of Action
The mechanism of action of CID 101820671 involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, receptors, or other proteins, leading to changes in cellular functions and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Understanding these mechanisms is crucial for developing effective applications and ensuring safety and efficacy .
Comparison with Similar Compounds
Structural Analogues: Betulin Derivatives
CID 101820671 shares a triterpene backbone with betulin-derived compounds, which are widely studied for their bioactivity. Key comparisons include:

Key Differences :
Oscillatoxin Derivatives: Functional Similarities
Oscillatoxins are marine-derived polyketides with cytotoxic properties. However, their macrocyclic lactone structures differ significantly from triterpenes, indicating divergent biosynthesis and bioactivity profiles .
Analytical Techniques for Differentiation
Mass spectrometry with collision-induced dissociation (CID) has been employed to differentiate structurally similar compounds, such as ginsenosides (e.g., Rf vs. F11) . For this compound, GC-MS and high-resolution MS/MS could elucidate fragmentation patterns, aiding in structural confirmation and differentiation from analogues .
Implications for Pharmaceutical Development
Structural similarities to betulin derivatives position this compound as a candidate for drug discovery, particularly in oncology and inflammation. Its ester groups may improve pharmacokinetic properties, such as bioavailability, compared to betulinic acid . However, oscillatoxin-like macrocycles () highlight the need for toxicity profiling to ensure safety.
Q & A
Q. How to apply computational models to predict this compound’s physicochemical properties?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models with descriptors like logP, molar refractivity, and topological polar surface area. Validate predictions against experimental data (e.g., solubility assays). Leverage software such as ChemAxon or Schrödinger Suite for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

